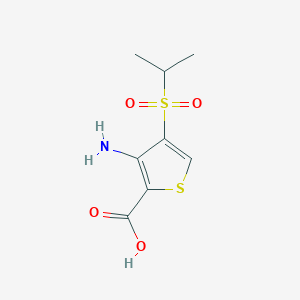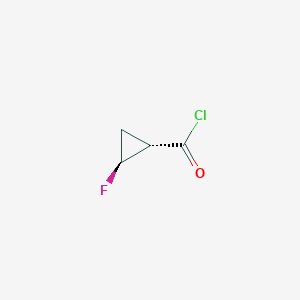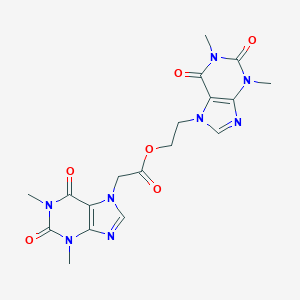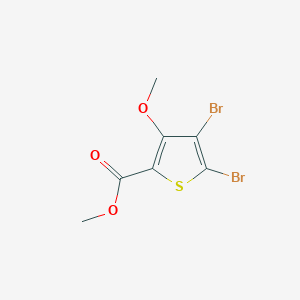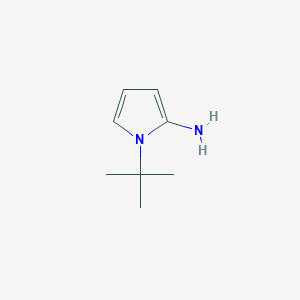
Ácido 1-(trifluorometil)ciclohexano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclohexane derivatives involves various strategies, including the utilization of sodium salts of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate to produce compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one. These compounds serve as highly functionalized reactive intermediates for further chemical synthesis, indicating the potential pathways for synthesizing 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid or its derivatives (Fadeyi & Okoro, 2008).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives often exhibits a chair conformation, a key characteristic that influences their chemical behavior and reactivity. For instance, the crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives highlight this conformation, which is crucial for understanding the molecular geometry of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid and its interactions in various chemical contexts (Valle et al., 1988).
Chemical Reactions and Properties
The reactivity of cyclohexane derivatives with trifluoromethyl groups involves various chemical transformations, including hydrocarboxylation, which can convert cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium. This indicates that 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid could undergo similar reactions under suitable conditions, highlighting its versatility in chemical synthesis (Paul et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for the practical application of chemical compounds. While specific data on 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid may not be readily available, related compounds provide insights into their behavior. For example, fluorinated polyamides derived from cyclohexane derivatives exhibit outstanding solubility, indicating potential solubility characteristics for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, such as reactivity towards nucleophiles or electrophiles, acid/base characteristics, and potential for forming derivatives, can be inferred from related studies. Cyclohexane derivatives show a range of reactivities, including insertion reactions and cycloadditions, which could be relevant for understanding the chemical behavior of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (Haszeldine et al., 1979).
Aplicaciones Científicas De Investigación
Intermediarios farmacéuticos
Ácido 1-(trifluorometil)ciclohexano-1-carboxílico: se utiliza como intermedio en la síntesis de varios compuestos farmacéuticos . Su grupo trifluorometil es particularmente valioso en química medicinal debido a su lipofilicidad y estabilidad, lo que puede mejorar las propiedades farmacocinéticas de los fármacos.
Ciencia de los materiales
En ciencia de los materiales, este compuesto puede usarse para modificar las propiedades superficiales de los materiales. El grupo trifluorometil puede impartir hidrofobicidad, lo que es beneficioso para crear superficies repelentes al agua .
Química analítica
Este ácido sirve como compuesto estándar o de referencia en química analítica. Su estructura única le permite utilizarse en la calibración de instrumentos analíticos, como la RMN o la espectrometría de masas, para garantizar mediciones precisas .
Síntesis química
Es un reactivo versátil en síntesis orgánica. El compuesto puede actuar como un bloque de construcción para la síntesis de moléculas más complejas, especialmente en el desarrollo de nuevas rutas sintéticas para compuestos fluorados .
Aplicaciones ambientales
La estabilidad y resistencia a la degradación del compuesto lo convierten en objeto de estudio en química ambiental, donde los investigadores examinan su persistencia e impacto en los ecosistemas .
Investigación en bioquímica
En bioquímica, el ácido 1-(trifluorometil)ciclohexano-1-carboxílico se puede utilizar para estudiar interacciones enzima-sustrato, particularmente con enzimas que metabolizan derivados de ciclohexano o manejan sustratos fluorados .
Safety and Hazards
Propiedades
IUPAC Name |
1-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(6(12)13)4-2-1-3-5-7/h1-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFTDFBHSFDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573464 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180918-40-5 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

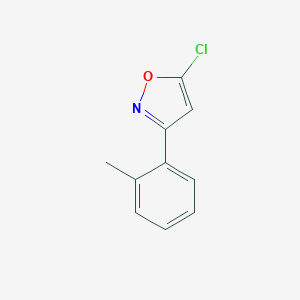
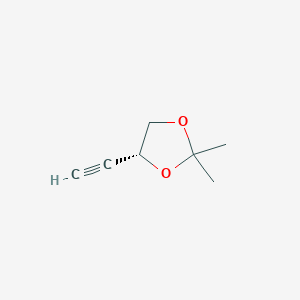
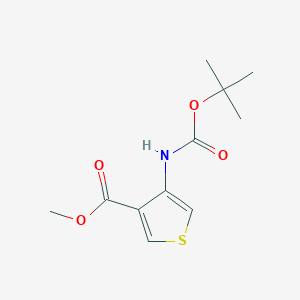


![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)

